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Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid

Cat. No.: B1310880
CAS No.: 332062-10-9
M. Wt: 477.5 g/mol
InChI Key: GQRZIYGFRVKFSB-MUUNZHRXSA-N
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Description

Significance of Non-Proteinogenic Amino Acids in Chemical Biology and Drug Discovery

The use of non-proteinogenic amino acids has become a cornerstone in the development of novel peptide-based therapeutics and chemical probes. medchemexpress.com These unique building blocks offer chemists the ability to fine-tune the physicochemical properties of peptides, leading to improved drug candidates. nih.gov

Non-proteinogenic amino acids introduce a remarkable diversity of side chains and backbone structures, allowing for the creation of novel molecular scaffolds. nih.gov This structural diversity is crucial for exploring new interactions with biological targets. As chiral building blocks, they enable the synthesis of stereochemically defined molecules, which is essential for specificity in biological systems. nih.gov The vast array of available NPAAs provides a toolkit for constructing combinatorial libraries for high-throughput screening, accelerating the discovery of new lead compounds. nih.gov

A primary challenge in the development of peptide drugs is their rapid degradation by proteases in the body. The incorporation of non-proteinogenic amino acids, particularly β-amino acids, can confer significant resistance to enzymatic degradation. researchgate.netresearchgate.net This increased stability leads to a longer plasma half-life and improved pharmacokinetic profiles. medchemexpress.comresearchgate.net Furthermore, the unique conformational constraints imposed by NPAAs can lock a peptide into its bioactive conformation, enhancing its binding affinity and potency towards its target. nih.gov This strategic modification can fundamentally alter the drug-like properties of peptidic medicines. medchemexpress.comnih.gov

Overview of Fmoc-Protected β-Amino Acids in Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its base-lability allows for mild deprotection conditions, which are compatible with a wide range of sensitive amino acid side chains and complex peptide modifications. mdpi.com

β-amino acids, which have the amino group attached to the second carbon from the carboxyl group, are particularly valuable NPAAs. mmu.ac.uk When protected with an Fmoc group, they can be readily incorporated into peptide chains using standard SPPS protocols. The synthesis of Fmoc-protected β-amino acids is a well-established process, enabling their accessibility for peptide chemists. The use of Fmoc-β-amino acids allows for the creation of β-peptides and mixed α/β-peptides, which can adopt unique and stable secondary structures, such as helices and sheets, that are distinct from those of natural α-peptides. nih.gov

Specific Context of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid as a β-Amino Acid Analogue

This compound is a specific non-proteinogenic amino acid that combines several advantageous features. As a β-amino acid, its incorporation into a peptide backbone is expected to enhance proteolytic stability. The diphenylmethyl group at the 4-position is a bulky, hydrophobic moiety that can significantly influence the peptide's conformation and its interactions with biological targets. The (R)-stereochemistry at the 3-position provides a defined three-dimensional structure.

While detailed research findings specifically on this compound are not extensively documented in publicly available literature, its structural characteristics suggest its utility as a building block for creating peptidomimetics with constrained conformations and enhanced stability. The diphenyl moiety can engage in π-π stacking or hydrophobic interactions, potentially leading to high-affinity binding to target proteins. Its use is anticipated in the design of peptide-based inhibitors or modulators of protein-protein interactions.

Below is a table of related compounds to provide context for the physicochemical properties of this compound.

PropertyValue
Molecular Formula C29H27NO4
Molecular Weight 453.53 g/mol
Appearance White to off-white powder
Chirality (R)-configuration
Protecting Group Fmoc
Amino Acid Type β-amino acid

Note: The properties in the table are for the parent compound this compound and are based on its chemical structure. Experimental values may vary.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H27NO4 B1310880 Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid CAS No. 332062-10-9

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-diphenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4/c33-29(34)19-28(30(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-20-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-28,30H,19-20H2,(H,32,35)(H,33,34)/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRZIYGFRVKFSB-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Integration of Fmoc R 3 Amino 4,4 Diphenyl Butyric Acid into Peptide Chemistry

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the stepwise assembly of amino acids into a peptide chain anchored to an insoluble polymer support. altabioscience.com Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid is incorporated into peptide sequences using the standard SPPS cycle. This process involves the initial attachment of the first Fmoc-protected amino acid to a solid support resin, followed by iterative cycles of Nα-Fmoc group deprotection and coupling of the next incoming Fmoc-amino acid until the desired sequence is assembled. embrapa.br The bulky nature of the diphenylmethyl side chain in this compound can influence coupling kinetics, sometimes necessitating extended reaction times or the use of potent coupling reagents to ensure efficient peptide bond formation.

The Fmoc/tBu (tert-butyl) strategy is the dominant approach in SPPS, relying on an orthogonal protection scheme. scielo.org.mx This method utilizes the base-labile Fmoc group for temporary protection of the α-amino group and acid-labile groups, such as tert-butyl (tBu), for the semi-permanent protection of reactive amino acid side chains. scielo.org.mx this compound is fully compatible with this strategy.

The Fmoc group is selectively cleaved at each synthesis cycle using a weak base, typically a solution of 20% piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). altabioscience.comresearchgate.net This deprotection step exposes a free amine on the growing peptide chain, ready for the next coupling reaction. embrapa.br The diphenylmethyl group on the side chain of this compound is stable to the mildly basic conditions of Fmoc removal. It is also stable to the strongly acidic conditions, such as treatment with trifluoroacetic acid (TFA), used in the final step to cleave the completed peptide from the resin and remove any acid-labile side-chain protecting groups. altabioscience.com This orthogonal stability is the key to the success of the Fmoc/tBu strategy and allows for the seamless integration of building blocks like this compound. nih.govchempep.com

The efficiency of peptide chain elongation and the purity of the final crude peptide are directly dependent on the quality of the amino acid building blocks used. ajpamc.comsigmaaldrich.com Using high-purity this compound is critical for minimizing the formation of deletion sequences (where an amino acid fails to couple) or truncated peptides. sigmaaldrich.com Contaminants in the Fmoc-amino acid starting material can lead to undesirable side reactions. nih.gov For instance, the presence of free amino acid can cause double insertions, while residual acetic acid from the manufacturing process can lead to permanent capping of the peptide chain, preventing further elongation. nih.govsigmaaldrich.com

The purification of Fmoc-amino acids prior to synthesis has been shown to significantly increase the purity of the final peptide product. ajpamc.com One study demonstrated that purifying the amino acid raw materials could reduce impurities by approximately 15%, leading to a corresponding increase in the purity of the synthesized peptide. ajpamc.com

Impurity Type in Fmoc-Amino AcidsPotential Impact on SPPSReference
Free Amino AcidCauses insertion of multiple copies of the target amino acid into the peptide chain. nih.govsigmaaldrich.com
Acetic AcidCauses irreversible N-terminal capping (acetylation), resulting in truncated peptide sequences. nih.govsigmaaldrich.com
β-Alanyl ImpuritiesLeads to the insertion of an unwanted β-alanine residue into the peptide. sigmaaldrich.com
Di- and TripeptidesResults in the incorporation of multiple amino acid units instead of a single one. nih.gov

Solution-Phase Peptide Synthesis Applications

While SPPS is the most common method, Fmoc-protected amino acids can also be utilized in solution-phase peptide synthesis. The Fmoc group was originally introduced by Carpino and Han for use in solution chemistry. nih.gov However, its application in this context presented challenges. The primary issue is the dibenzofulvene byproduct generated during the base-catalyzed Fmoc deprotection step. nih.gov In solution, this reactive byproduct can re-attach to the liberated amine or be difficult to separate from the desired peptide product. nih.gov In SPPS, this is not a significant problem as the byproduct can be easily washed away from the solid-supported peptide. researchgate.net Despite these difficulties, the use of this compound in solution-phase synthesis is feasible, particularly for the synthesis of short peptides or fragments where purification strategies can effectively remove the byproducts.

Conformational Impact on Peptide and Peptidomimetic Structures

The incorporation of this compound into a peptide sequence has a profound impact on its three-dimensional structure. As a β-amino acid, it introduces an extra carbon atom into the peptide backbone, increasing its flexibility and making it resistant to enzymatic degradation by proteases. The most significant feature is the bulky diphenylmethyl side chain, which imposes severe steric constraints on the local conformation of the peptide backbone.

The steric bulk of the diphenylmethyl group can force the peptide backbone to adopt specific, well-defined secondary structures, such as turns or helices, that might not otherwise be stable. The presence of such a constrained residue can act as a nucleation site, initiating the formation of a particular fold. The aromatic rings of the side chain can also engage in non-covalent interactions, such as π-π stacking, with other aromatic residues within the peptide or with the Fmoc group itself, further stabilizing these induced structures. mdpi.com

The Fmoc group itself is a key driver of molecular self-assembly. mdpi.com The large, planar fluorenyl moiety has a strong tendency to form π-π stacking interactions, which can cause Fmoc-modified peptides to organize into higher-order structures like nanofibers, ribbons, and hydrogels. mdpi.comnih.govmanchester.ac.uk When this compound is used, this effect is compounded by the two phenyl rings on its side chain. The combination of these aromatic systems provides a powerful driving force for self-assembly. The resulting structures are stabilized by a network of non-covalent interactions, leading to the formation of ordered supramolecular architectures. nih.gov This property is particularly relevant in the field of biomaterials, where such self-assembling peptide derivatives are used to create scaffolds for tissue engineering and 3D cell culture. manchester.ac.uk

Interaction TypeContributing Molecular GroupsEffect on StructureReference
π-π StackingFmoc group, Diphenylmethyl side chainDrives self-assembly; stabilizes secondary and tertiary structures. mdpi.commanchester.ac.uk
Hydrogen BondingPeptide backbone (amide groups)Stabilizes secondary structures (e.g., β-sheets) and intermolecular networks in hydrogels. manchester.ac.uknih.gov
Hydrophobic InteractionsDiphenylmethyl side chain, Fmoc groupContributes to the collapse of the peptide into a folded state and promotes aggregation in aqueous environments. mdpi.com
Van der Waals ForcesEntire moleculeProvide general, non-specific attractive forces that stabilize the overall structure. nih.gov

Derivatization and Chemical Modification Strategies within Peptide Sequences

Side-Chain Functionalization

The primary sites for functionalization on the (R)-3-Amino-4,4-diphenyl-butyric acid side chain are the two phenyl rings. The reactivity of these rings can be exploited to introduce a range of substituents, thereby altering the physicochemical properties of the peptide. A key strategy for this is through electrophilic aromatic substitution or transition metal-catalyzed C-H functionalization.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the post-synthetic modification of aromatic residues in peptides, such as phenylalanine. ntu.ac.uk This methodology can be logically extended to the phenyl rings of the diphenylmethyl group. Reactions like olefination can introduce vinyl groups, which can then serve as handles for further chemical transformations. ntu.ac.uk

Table 1: Potential Side-Chain Functionalization Reactions for (R)-3-Amino-4,4-diphenyl-butyric Acid Residues

Reaction TypeReagents and ConditionsPotential Functional Group Introduced
Friedel-Crafts AcylationAcyl chloride/Lewis acid (e.g., AlCl₃)Acyl group (-COR)
NitrationHNO₃/H₂SO₄Nitro group (-NO₂)
HalogenationX₂/Lewis acid (e.g., FeX₃)Halogen (-F, -Cl, -Br, -I)
Palladium-Catalyzed OlefinationStyrene derivative, Pd(OAc)₂, oxidantVinyl group (-CH=CHR)
Palladium-Catalyzed ArylationAryl halide, Pd catalyst, ligandAryl group

It is important to note that the presence of two phenyl rings may lead to challenges in controlling the degree and regioselectivity of substitution. The steric hindrance imposed by the gem-diphenyl arrangement could influence the accessibility of the aromatic C-H bonds to catalytic centers. Research on the C-H functionalization of phenylalanine-containing peptides has shown that the peptide backbone can act as a directing group, influencing the position of modification on the aromatic ring. ntu.ac.uk Similar effects could be anticipated when modifying the diphenylmethyl side chain.

Post-Synthetic Modifications

Post-synthetic modification refers to the chemical transformation of a peptide after its assembly, typically while it is still attached to the solid support or after cleavage. For peptides containing (R)-3-Amino-4,4-diphenyl-butyric acid, post-synthetic modifications can target either the N-terminus, the C-terminus, or the newly introduced functional groups on the side chain.

The introduction of functional groups as described in section 3.4.1 opens up a plethora of possibilities for subsequent modifications. For instance, a nitro group introduced via nitration can be reduced to an amine, which can then be acylated, alkylated, or used in bioconjugation reactions. Similarly, a halogen can serve as a handle for cross-coupling reactions to introduce more complex moieties.

Table 2: Examples of Post-Synthetic Modifications Following Initial Side-Chain Functionalization

Initial Functional GroupPost-Synthetic Modification ReactionResulting Functionality
Nitro (-NO₂)Reduction (e.g., SnCl₂/HCl)Amine (-NH₂)
Amine (-NH₂)Acylation, Fluorescent labelingAmide, Fluorescent probe
Halogen (-X)Suzuki or Sonogashira couplingBiaryl, Alkynylarene
Vinyl (-CH=CH₂)Thiol-ene "click" chemistryThioether linkage

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Peptidomimetics Incorporating β-Amino Acids

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. The inclusion of β-amino acids, such as the derivative of 3-Amino-4,4-diphenyl-butyric acid, is a key strategy in their design. acs.org This approach allows for the creation of analogues with properties of high interest for medicinal chemistry applications. acs.org

Natural peptides, despite their high potency and selectivity, often face significant limitations as therapeutic agents, primarily due to their susceptibility to enzymatic degradation and poor conformational stability. The introduction of β-amino acids into a peptide backbone is a powerful strategy to overcome these drawbacks. acs.orgresearchgate.nethilarispublisher.comhilarispublisher.com

Key strategies include:

Enhanced Proteolytic Resistance: The presence of an additional carbon atom in the backbone of β-amino acids makes the resulting peptide bond resistant to cleavage by common proteases. acs.orgresearchgate.net Peptides composed of β-amino acids are not easily recognized by naturally occurring peptidases. researchgate.netchimia.ch Studies have demonstrated that β-peptides are not cleaved at all by potent peptidases like pronase and proteinase K within a 24-hour period. chimia.chresearchgate.net

Conformational Control: β-amino acids introduce greater conformational flexibility into the peptide chain compared to their α-amino acid counterparts. acs.org However, they can also be used to create well-defined and stable secondary structures, such as helices and turns, which can mimic the bioactive conformation of a natural peptide ligand. researchgate.nethilarispublisher.com This precise control over the peptide's shape is crucial for effective interaction with biological targets. acs.org

By overcoming the limitations of natural peptides, the incorporation of β-amino acids directly leads to the enhancement of crucial pharmacokinetic properties. Synthetic peptides containing β-amino acids often exhibit increased potency and enzymatic stability. researchgate.nethilarispublisher.comhilarispublisher.com

The improved stability against enzymatic degradation significantly prolongs the half-life of the peptide in vivo. chimia.ch For instance, a study involving water-soluble β-heptapeptides in rodents demonstrated elimination half-lives of 3 and 10 hours, which is substantially longer than that observed for typical α-peptides. chimia.chresearchgate.net This increased residence time in the bloodstream enhances the bioavailability and therapeutic window of the drug candidate. The ability to form stable, well-defined structures can also lead to higher binding affinity for the target receptor, thereby increasing the peptide's potency. hilarispublisher.com

Table 1: Comparison of Natural Peptides and β-Amino Acid-Containing Peptidomimetics

Feature Natural α-Peptides Peptidomimetics with β-Amino Acids
Proteolytic Stability Low; rapidly degraded by proteases. High; resistant to enzymatic cleavage. acs.orgchimia.ch
Half-life in vivo Short. Significantly longer. chimia.chresearchgate.net
Conformation Often flexible and undefined in solution. Can be constrained into stable, bioactive secondary structures. acs.orgresearchgate.net
Potency Can be high, but limited by degradation. Often enhanced due to increased stability and optimized conformation. hilarispublisher.comhilarispublisher.com

Development of Peptide-Based Drug Candidates

The favorable properties imparted by β-amino acids make them attractive components in the development of new peptide-based drugs. These molecules can be designed to modulate a wide range of biological processes with high specificity.

The precise conformational control offered by β-amino acids allows for the design of peptidomimetics that can effectively target challenging biological entities. A common approach is to replace α-amino acid residues in known endogenous ligands with β-amino acid counterparts to create analogues that can bind to specific receptors, such as G-protein-coupled receptors (GPCRs) and integrin receptors. acs.org

Furthermore, the larger molecular size of these modified peptides (1–5 kDa) offers the potential to bind to large surface areas on a target. acs.org This feature is particularly advantageous for inhibiting macromolecular interactions, such as protein-protein interactions, which are often difficult to disrupt with classical small-molecule drugs. acs.org

Peptides incorporating β-amino acids have been investigated across a variety of therapeutic areas. Their unique structural and stability profiles have led to the development of compounds with diverse biological functions.

Table 2: Therapeutic Applications of β-Amino Acid-Containing Peptides

Therapeutic Modality Description
Antimicrobial Activity Designed to mimic the amphiphilic structures of natural antimicrobial peptides, they can disrupt bacterial cell membranes. acs.org
Anti-angiogenic Activity Peptides designed to inhibit the formation of new blood vessels, a key process in tumor growth. acs.org
GPCR Ligand Agonism/Antagonism Modified peptides that can either activate (agonist) or block (antagonist) G-protein-coupled receptors, which are involved in numerous physiological processes. acs.org
Inhibition of Protein-Protein Interactions Development of molecules that can effectively block the interaction between two proteins, a strategy used in cancer and other diseases. acs.org

Structure-Activity Relationship (SAR) Studies in Modified Peptides

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The synthesis of peptide libraries with systematic modifications is a key strategy in this process. Incorporating building blocks like Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid allows researchers to probe the effect of backbone modification and side-chain presentation on a peptide's function.

By systematically substituting amino acids in a peptide sequence with this and other non-natural amino acids, chemists can identify the structural features that are critical for biological activity. nih.gov These studies can reveal which modifications lead to increased potency, enhanced selectivity for a specific receptor subtype, or a switch in pharmacological profile from an agonist to an antagonist. nih.gov This iterative process of design, synthesis, and biological testing is essential for optimizing peptide-based drug candidates.

Impact of Diphenyl Substitution on Ligand-Receptor Interactions

The substitution of two phenyl groups at the C4 position of the butyric acid backbone introduces a bulky, lipophilic moiety that profoundly impacts how the molecule interacts with receptor binding pockets. This diphenylmethyl group can influence affinity, selectivity, and the mode of action through several mechanisms.

Hydrophobic and Aromatic Interactions: The two phenyl rings provide extensive surface area for hydrophobic and π-π stacking interactions within the binding sites of target proteins. Many CNS receptors, including certain subtypes of GABA receptors and other G-protein coupled receptors (GPCRs), possess hydrophobic pockets. The benzhydryl group can occupy these pockets, potentially leading to a significant increase in binding affinity compared to less lipophilic analogs. Structure-activity relationship (SAR) studies on various GABA receptor modulators have consistently shown that the introduction of aromatic systems can enhance potency. For instance, in a series of aminopyridazine derivatives of GABA acting as GABA-A antagonists, the presence of an aromatic π system on the pyridazine (B1198779) ring was found to confer the highest potency. nih.gov

Conformational Restriction and Receptor Subtype Selectivity: The steric bulk of the diphenylmethyl group can restrict the conformational flexibility of the molecule. This can lock the pharmacophore in a specific orientation that is preferential for binding to a particular receptor subtype. Furthermore, the size of this group may preclude binding to receptors with smaller or more constrained binding sites, thereby conferring selectivity. This principle is widely applied in drug design to achieve desired pharmacological profiles and minimize off-target effects.

Engagement with Accessory Binding Pockets: In some receptors, bulky lipophilic groups can extend beyond the primary (orthosteric) binding site to engage with secondary or allosteric pockets. These interactions can modulate the receptor's response to its endogenous ligand in complex ways, leading to positive or negative allosteric modulation rather than direct agonism or antagonism. This can be a desirable feature for fine-tuning physiological responses.

The table below, derived from SAR studies on 1,2-diphenylimidazole derivatives that modulate GABA-A receptors, illustrates how modifications to phenyl rings can significantly affect potency (EC₅₀) and efficacy. Although a different scaffold, it highlights the critical role of aromatic substitutions in receptor interaction. nih.gov

CompoundR1 Substitution (Phenyl Ring 1)R2 Substitution (Phenyl Ring 2)Potency (EC₅₀, µM)Efficacy (% of Max GABA Response)
1aHH19350%
1i2,4-dichloro4-bromo0.19640%
1j2,4-dichloro4-chloro0.24580%
1n2,4-dichloroH0.70560%
1t4-chloro4-bromo1.1450%

Data adapted from a study on substituted 1,2-diphenylimidazoles to demonstrate the principle of aromatic substitution effects on GABA-A receptor modulation. nih.gov

Stereochemical Influence on Biological Activity

Stereochemistry is a critical determinant of biological activity, as receptor binding sites are chiral and often exhibit a high degree of stereoselectivity. For GABA analogs, the stereochemistry at the C3 position (the β-position relative to the carboxyl group) is crucial for potent and specific interactions with their biological targets.

The (R)-configuration of 3-Amino-4,4-diphenyl-butyric acid dictates a specific three-dimensional arrangement of the amino group, the carboxyl group, and the bulky diphenylmethyl substituent. This precise spatial orientation is vital for optimal interaction with the amino acid residues that form the receptor's binding pocket. It is common for one enantiomer of a chiral drug to be significantly more active than the other, a phenomenon known as eudismic ratio. The less active enantiomer (distomer) may be inactive, have a different activity, or even contribute to side effects.

Research on other 3-substituted GABA analogs has demonstrated the profound importance of stereochemistry. For example, in the case of 3-isobutyl GABA, the S(+) enantiomer possesses potent anticonvulsant activity and effectively binds to its target site, while the R(-) enantiomer is substantially less active in both measures. semanticscholar.org This highlights that the specific orientation of the substituent on the GABA backbone is a key factor for biological recognition and subsequent pharmacological effect. While the preferred stereochemistry can vary depending on the specific target (e.g., (S) for 3-isobutyl GABA, (R) for phenibut), the principle of high stereoselectivity remains constant. The (R) configuration in the title compound is therefore expected to be essential for its intended biological activity. nih.gov

The following table presents data on the stereospecific activity of 3-isobutyl GABA, illustrating the significant difference in biological effect between enantiomers.

CompoundAnticonvulsant Activity (MES, ED₅₀ mg/kg)Binding Affinity (Gabapentin site, IC₅₀ nM)
(S)-(+)-3-isobutyl GABA13105
(R)-(-)-3-isobutyl GABA>30010,000

Data adapted from a study on 3-isobutyl GABA to demonstrate the principle of stereospecificity in GABA analogs. semanticscholar.org

This stereochemical dependence underscores the importance of asymmetric synthesis in medicinal chemistry to produce enantiomerically pure compounds, thereby maximizing therapeutic efficacy and minimizing potential adverse effects associated with the inactive or less active enantiomer.

Advanced Research Methodologies and Characterization in the Context of Fmoc R 3 Amino 4,4 Diphenyl Butyric Acid

Spectroscopic Techniques for Structural Elucidation of Modified Peptides

The precise three-dimensional structure of peptides incorporating Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid is fundamental to understanding their function. Spectroscopic methods are indispensable for this purpose, providing detailed atomic-level information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure and dynamics of peptides. For peptides containing complex residues like 3-amino-4,4-diphenyl-butyric acid, multi-dimensional NMR experiments such as COSY, TOCSY, NOESY, and ROESY are employed. byu.edu These experiments allow for the assignment of proton and carbon signals and the measurement of through-bond and through-space interactions, which are used to calculate structural restraints. The Nuclear Overhauser Effect (NOE), for instance, provides distance information between protons that are close in space, which is critical for defining the peptide's fold. The bulky and aromatic nature of the diphenylmethyl group can induce specific local conformations, and NMR is adept at identifying these structural constraints. nih.govnih.gov

Mass Spectrometry (MS) is essential for confirming the primary structure (amino acid sequence) and integrity of synthesized peptides. Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and ESI (Electrospray Ionization) provide highly accurate molecular weight measurements, confirming the successful incorporation of the this compound residue. nih.gov Tandem mass spectrometry (MS/MS) is used to sequence the peptide by fragmenting it and analyzing the resulting daughter ions, which verifies that the building block was incorporated at the intended position within the sequence.

Computational Chemistry and Molecular Modeling for Peptide Design

Computational methods provide invaluable insights into the conformational preferences and dynamic behavior of peptides, guiding the rational design of novel molecules with desired properties. mdpi.com

Molecular Dynamics (MD) simulations provide a dynamic view of peptide behavior in a simulated physiological environment. mdpi.com By solving Newton's equations of motion for the atoms of the peptide and surrounding solvent, MD simulations can track the conformational changes of the peptide over time. For a peptide containing the diphenyl-butyric acid residue, MD simulations can reveal how the bulky side chain interacts with other residues and the solvent, how it affects the peptide's flexibility, and the stability of its secondary structure. nih.gov These simulations are crucial for understanding the thermodynamic stability of different conformations and for predicting how the peptide might interact with a biological receptor. nih.gov

Combinatorial Library Synthesis and Screening

The true potential of novel building blocks like this compound is often realized through the creation and screening of large combinatorial peptide libraries.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the standard method for constructing peptide libraries. nih.govscielo.org.mxnih.gov this compound serves as a specialized building block that can be incorporated at specific positions within a peptide sequence. myskinrecipes.com In a combinatorial approach, this residue can be included at a fixed position while surrounding amino acids are varied, or it can be included as part of a mixture of amino acids at a "wobble" position. The synthesis is typically performed on a solid support (resin), and the Fmoc protecting group is removed with a mild base before the next amino acid is coupled to the growing peptide chain. googleapis.comnih.gov This process allows for the systematic creation of thousands to millions of unique peptide sequences containing the novel building block.

Once a peptide library is synthesized, high-throughput screening (HTS) is used to identify individual peptides with a desired biological activity, such as binding to a specific protein target. In a typical HTS assay, the library of peptides is exposed to the target molecule, which is often labeled with a fluorescent or enzymatic reporter. Peptides that bind to the target are then detected and isolated. The identity of the "hit" peptides is subsequently determined, often by mass spectrometry. This combination of combinatorial synthesis and HTS allows for the rapid exploration of a vast chemical space to discover lead compounds for drug development or other applications, leveraging the unique structural contributions of the 3-amino-4,4-diphenyl-butyric acid residue.

Future Perspectives and Challenges

Emerging Synthetic Strategies for Complex β-Amino Acids

The synthesis of structurally complex and enantiomerically pure β-amino acids is a formidable challenge in organic chemistry. researchgate.net Traditional methods often involve multi-step sequences, pre-functionalized starting materials, and sometimes hazardous reagents. illinois.edu To address these limitations, researchers are actively developing more direct and efficient synthetic routes.

Recent advances have focused on minimizing transformation steps by using simpler building blocks like olefins and aziridines. illinois.edu Notable emerging strategies include:

Palladium-Catalyzed Aminocarbonylation: This method facilitates the intermolecular aminocarbonylation of alkenes, providing a route to N-protected β-amino acid derivatives. illinois.edu

Nickel-Catalyzed Carboxylation: The carboxylation of aziridines using a nickel catalyst offers a pathway with wide functional group tolerance, enabling access to various mono-substituted β-amino acids. illinois.edu

Copper-Mediated Reactions: A copper(I)-mediated denitrogenative reaction has been developed to create cyclic tetrapeptides by generating a key ketenimine intermediate, which then forms an internal β-amino acid. researchgate.net

Organocatalytic Aminomethylation: A novel approach for the asymmetric synthesis of β²,²-amino acids, which contain a challenging quaternary stereocenter, involves the organocatalytic enantioselective aminomethylation of ketenes. researchgate.net

In addition to metal-catalyzed and organocatalytic methods, "green chemistry" approaches are gaining traction. These strategies aim to develop more sustainable and environmentally friendly syntheses. nih.gov Examples include the use of enzymatic resolutions, such as Candida antarctica lipase (B570770) B (CALB)-catalyzed hydrolysis, and mechanochemical methods like ball milling, which can reduce or eliminate the need for conventional solvents. nih.gov

StrategyKey FeaturesAdvantagesLimitations/Challenges
Palladium-Catalyzed AminocarbonylationIntermolecular aminocarbonylation of alkenes. illinois.eduUtilizes simple building blocks. illinois.eduReduced yields for electron-poor olefins. illinois.edu
Nickel-Catalyzed CarboxylationCarboxylation of aziridines. illinois.eduWide functional group tolerance. illinois.eduDirect asymmetric synthesis remains elusive. illinois.edu
Enzymatic ResolutionCALB-catalyzed hydrolysis of β-amino esters. nih.govHigh enantioselectivity; environmentally friendly. nih.govRequires optimization for specific substrates.
Mechanochemistry (Ball Milling)Solvent-free or reduced-solvent reactions. nih.govSustainable; potential for catalyst reusability. nih.govScalability can be a concern for certain reactions.

Expanding the Scope of Peptide and Peptidomimetic Applications

The incorporation of β-amino acids like Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid into peptide sequences is a powerful strategy for developing peptidomimetics with improved pharmacological profiles. illinois.eduacs.org These modified peptides can overcome the inherent limitations of natural α-peptides, such as poor metabolic stability. acs.org The unique structural properties of β-amino acids can induce specific, stable secondary structures (foldamers) and enhance resistance to proteolytic degradation. nih.govacs.org

The ability to control the shape and functional group presentation of β-amino acid-containing peptides opens a wide array of therapeutic possibilities. acs.org A significant area of application is in the development of novel antimicrobial agents. For instance, researchers have synthesized antimicrobial peptidomimetics using unnatural Fmoc-triazine amino acids, demonstrating that these constructs can exhibit potent antibacterial activity with enhanced proteolytic stability. nih.gov The key to their efficacy often lies in achieving a precise balance between cationic charge and hydrophobicity. nih.gov

Furthermore, the substitution of α-amino acids with β-amino acids can modulate the biological properties of peptides, improving their target selectivity. illinois.edu By altering the peptide backbone, β-amino acids can fine-tune the conformation to enhance binding affinity for specific biological targets while potentially reducing off-target effects. This strategy is being explored to design inhibitors of protein-protein interactions (PPIs), which are implicated in numerous diseases. acs.org

Addressing Challenges in Large-Scale Production and Purification

Transitioning from laboratory-scale synthesis to large-scale industrial production of complex, chiral molecules like this compound presents significant challenges related to cost, efficiency, and purity. The market for Fmoc-protected amino acids is driven by the growing peptide therapeutics sector, but it faces constraints from the price volatility of raw materials and the need to comply with stringent regulatory standards for purity and safety. marketreportanalytics.com

Production Challenges: Large-scale peptide synthesis is often hampered by decreasing yields as the molecule size increases and the substantial consumption of organic solvents. bachem.com The quality of the Fmoc-amino acid building blocks is critical; impurities such as Fmoc-β-Ala-OH or dipeptides, which can form during the introduction of the Fmoc group, can be incorporated into the peptide chain and complicate purification. nih.gov Another concern is the presence of residual free amino acids in the Fmoc-protected starting material, which can promote autocatalytic deprotection during storage and lead to unwanted side reactions. nih.gov To mitigate these issues, innovative technologies are being implemented:

Molecular Hiving™: This technology enables the synthesis of shorter peptides with a significant reduction in hazardous solvent use (up to 60%) compared to traditional methods. It also requires fewer equivalents of Fmoc-amino acid derivatives. bachem.com

Chemo-Enzymatic Peptide Synthesis (CEPS): This approach uses enzymes for the ligation of peptide fragments, offering a scalable and more economical manufacturing process for large peptides (>40 amino acids). bachem.com

Purification Challenges: Purification, particularly the separation of enantiomers and other closely related impurities, is a major bottleneck in the manufacturing process. bachem.comchromatographytoday.com Chiral chromatography is a standard technique, but the stationary phases used for these separations have not advanced as rapidly as those for standard HPLC, often still relying on larger particle sizes that limit efficiency. chromatographytoday.com The separation of β-amino acids can be particularly challenging due to steric effects that may lead to longer retention times on chiral stationary phases. chromatographytoday.com

To address the high solvent consumption and improve the efficiency of purification, continuous chromatography techniques are being adopted. bachem.com

ChallengeDescriptionPotential Solutions
Solvent ConsumptionPurification processes, especially chromatography, consume enormous amounts of solvents. bachem.comMulticolumn Countercurrent Solvent Gradient Purification (MCSGP) can reduce solvent use by over 30%. bachem.com
Chiral PurityEnsuring high enantiomeric excess is critical for clinical applications and requires specialized separation techniques. chromatographytoday.commdpi.comDevelopment of new chiral stationary phases (CSPs) and derivatization reagents; advanced techniques like imaged capillary isoelectric focusing (iCIEF). chromatographytoday.commdpi.com
Process-Related ImpuritiesRemoval of aggregates, host cell proteins (HCPs), and side-products from synthesis (e.g., aspartimide formation). nih.govnih.govOptimized chromatography steps (e.g., CEX with amino acid additives); continuous chromatography for better separation. bachem.comnih.gov
Yield LossEach purification step can lead to a loss of the final product, impacting overall process economy. bachem.comContinuous chromatography can increase yield by ~10% compared to single-column batch methods. bachem.com

Q & A

Q. How can byproducts from Fmoc deprotection be minimized during SPPS?

  • Answer : Overlong exposure to piperidine can form diketopiperazine byproducts. Limit deprotection to 2 × 5 minutes and use fresh 20% piperidine/DMF. Monitor by LC-MS, as done for Fmoc-β-Ala-OH derivatives .

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